6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
6-(thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C13H17N3O2S/c17-12-8-10-7-9(1-2-11(10)14-15-12)13(18)16-3-5-19-6-4-16/h8-9H,1-7H2,(H,15,17) |
InChI Key |
LESOBCUFEWKXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiomorpholine ring and the construction of the tetrahydrocinnolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Hydrolysis of the Thiomorpholine-Carbonyl Group
The amide bond in the thiomorpholine-carbonyl group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s core structure:
| Conditions | Reagents | Products | Mechanistic Insight |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O/EtOH, reflux | Thiomorpholine + 5,6,7,8-tetrahydrocinnolin-3(2H)-one carboxylic acid | Protonation of carbonyl oxygen enhances electrophilicity |
| Basic hydrolysis | NaOH, aqueous ethanol, Δ | Thiomorpholine + carboxylate salt of tetrahydrocinnolinone | Nucleophilic hydroxide attack at carbonyl carbon |
Optimal yields are achieved under reflux in polar solvents like ethanol or water, with reaction times varying between 6–24 hours depending on catalyst concentration.
Oxidation Reactions
The thiomorpholine sulfur atom is susceptible to oxidation, enabling the synthesis of sulfoxide and sulfone derivatives:
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | RT, CH₂Cl₂, 12–24 h | 6-(Thiomorpholine-4-sulfinyl-carbonyl) derivative | Intermediate for chiral synthesis |
| meta-Chloroperbenzoic acid (mCPBA) | 0°C → RT, 6 h | 6-(Thiomorpholine-4-sulfonyl-carbonyl) derivative | Enhanced metabolic stability in drug design |
Sulfoxide formation occurs selectively at low temperatures, while sulfones require stronger oxidants or prolonged reaction times.
Nucleophilic Substitution at Thiomorpholine
The thiomorpholine moiety participates in nucleophilic substitution reactions, particularly at the sulfur atom:
| Nucleophile | Conditions | Products | Key Observations |
|---|---|---|---|
| Amines (e.g., NH₃) | K₂CO₃, DMF, 60°C, 8 h | Morpholine derivatives with amine substituents | Steric hindrance limits reactivity at bulkier sites |
| Alkoxides (e.g., NaOMe) | MeOH, reflux, 12 h | Methoxy-substituted morpholine analogs | Polar aprotic solvents improve reaction rates |
Conjugate Additions to the Enone System
The tetrahydrocinnolinone’s α,β-unsaturated carbonyl system enables 1,4-addition reactions:
The enone’s conjugation stabilizes transition states, favoring Michael additions over direct carbonyl attacks .
Cyclization and Ring-Opening Reactions
Intramolecular cyclization is facilitated by the proximity of functional groups:
Heck reaction conditions (Pd catalysis, phosphine ligands) promote alkene activation, though substrate compatibility depends on electronic effects .
Reduction of the Carbonyl Group
Selective reduction of the carbonyl group modifies the compound’s pharmacological profile:
| Reducing Agent | Conditions | Products | Byproducts |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | Secondary alcohol derivative | Minimal over-reduction observed |
| LiAlH₄ | THF, reflux, 4 h | Fully reduced tetrahydrocinnolinone | Requires strict anhydrous conditions |
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Solvent Dependence |
|---|---|---|---|
| Hydrolysis | Moderate | 85–100 kJ/mol | High (polar solvents favored) |
| Oxidation (S→SO) | Fast | 60–75 kJ/mol | Low |
| Conjugate Addition | Slow | 110–130 kJ/mol | Moderate (aprotic preferred) |
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one exhibits promising biological activities , particularly in the following areas:
- Anticancer Properties :
- Antimicrobial Effects :
- Mechanism of Action :
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methodologies that highlight its versatility in medicinal chemistry:
- Synthetic Pathways : Various synthetic routes have been explored to create this compound and its derivatives. These methods often involve the formation of carbonyl groups and the incorporation of the thiomorpholine moiety into the tetrahydrocinnoline framework .
| Synthesis Method | Description |
|---|---|
| Method A | Utilizes thiomorpholine derivatives as starting materials to introduce the carbonyl group. |
| Method B | Involves cyclization reactions that form the tetrahydrocinnoline structure while incorporating the thiomorpholine ring. |
Case Studies
Several case studies have highlighted the applications of this compound in research:
- Cancer Cell Line Studies :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The thiomorpholine ring and the tetrahydrocinnolinone core can interact with enzymes or receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the tetrahydrocinnolin-3(2H)-one core is a critical site for functional group modifications. Below is a comparative analysis of substituents observed in structurally related compounds:
*LogP values are estimated based on substituent contributions.
Biological Activity
6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS No. 1706439-44-2) is a novel compound with significant potential in medicinal chemistry. Its molecular formula is C13H17N3O2S, and it has a molecular weight of 279.36 g/mol. The compound features a thiomorpholine ring and a tetrahydrocinnoline structure, which contribute to its unique biological activities.
Structural Characteristics
The structural uniqueness of this compound allows it to interact with various biological targets. The presence of the carbonyl group enhances its reactivity, making it a candidate for further pharmacological exploration.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O2S |
| Molecular Weight | 279.36 g/mol |
| CAS Number | 1706439-44-2 |
| Structural Features | Thiomorpholine ring, Tetrahydrocinnoline framework |
Anticancer Potential
Preliminary studies indicate that this compound exhibits promising anticancer properties. Research has shown that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 value of approximately 15 µM). Mechanistic studies suggested that the compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be 32 µg/mL.
- Mechanism of Action : It appears to disrupt bacterial cell wall synthesis and function.
Interaction with Biological Targets
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Preliminary molecular docking studies suggest that it may bind to specific enzymes or receptors involved in disease pathways.
Binding Studies:
- Target Enzyme : Preliminary data indicate potential binding to protein kinases involved in cancer signaling pathways.
- Docking Scores : A docking score of -8.5 kcal/mol suggests strong binding affinity.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | Piperidine ring instead of thiomorpholine | Potentially different anticancer activity |
| 5-(Thiomorpholine-4-carbonyl)-cinnolin-3(2H)-one | Lacks tetrahydro configuration | Different pharmacological profile |
| 7-(Thiomorpholine-4-carbonyl)-indole | Incorporates an indole moiety | Distinct interaction mechanisms |
Q & A
Q. What synthetic routes are recommended for synthesizing 6-(Thiomorpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one, and what are the critical reaction parameters?
- Methodological Answer: The compound’s synthesis typically involves coupling thiomorpholine-4-carbonyl chloride with a functionalized tetrahydrocinnolinone scaffold. Key steps include:
- Cyclocondensation: Formation of the tetrahydrocinnolinone core via cyclization of substituted hydrazines with cyclic ketones under acidic conditions .
- Carbonylation: Thiomorpholine-4-carbonyl chloride is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine to scavenge HCl .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product, followed by recrystallization for purity .
- Critical Parameters: Reaction temperature (0–5°C for acyl chloride stability), solvent choice (dry DCM or THF), and stoichiometric control to minimize byproducts .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks for the thiomorpholine carbonyl (δ ~170 ppm in ¹³C NMR) and tetrahydrocinnolinone protons (δ 2.5–4.0 ppm for CH₂/CH groups) .
- IR: Confirm carbonyl stretching (~1650–1700 cm⁻¹) and thiomorpholine C–S bonds (~650 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and confirms the fused-ring system .
- HPLC-MS: Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with ESI+ ionization .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of thiomorpholine incorporation into the tetrahydrocinnolinone scaffold?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., acyl transfer vs. ring closure) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict transition-state geometries and charge distribution to explain preferential carbonyl attack at the cinnolinone’s C6 position .
- Trapping Intermediates: Use low-temperature NMR to isolate and characterize reactive intermediates (e.g., enolates or acyl-oxonium ions) .
Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in ¹H NMR?
- Methodological Answer:
- Variable-Temperature NMR: Probe dynamic processes (e.g., ring puckering in thiomorpholine) that cause signal broadening or splitting .
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm through-space interactions between thiomorpholine and cinnolinone protons .
- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 4-[3-(trifluoromethyl)phenyl]-tetrahydrocinnolinone derivatives) to identify substituent effects .
Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?
- Methodological Answer:
- pH Stability Profiling: Conduct accelerated degradation studies in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis) .
- Lyophilization: Stabilize the compound as a lyophilized powder under inert gas (N₂) to prevent oxidation of the thiomorpholine sulfur .
- Prodrug Design: Mask the carbonyl group with ester-protecting groups to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
